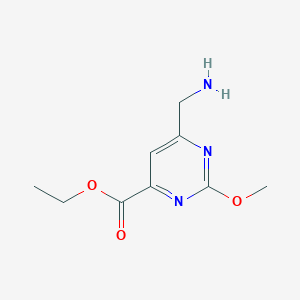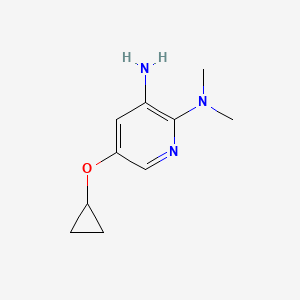
2-(Cyclohexylmethyl)pyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylmethyl)pyridin-3-OL is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a cyclohexylmethyl group at the second position and a hydroxyl group at the third position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)pyridin-3-OL can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 3-hydroxypyridine with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions: 2-(Cyclohexylmethyl)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a cyclohexylmethylpyridine derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed for reduction reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexylmethylpyridin-3-one
Reduction: 2-(Cyclohexylmethyl)pyridine
Substitution: 2-(Cyclohexylmethyl)-3-chloropyridine
科学的研究の応用
2-(Cyclohexylmethyl)pyridin-3-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-(Cyclohexylmethyl)pyridin-3-OL depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexylmethyl group provides hydrophobic interactions, which can enhance the compound’s binding affinity to certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
- Pyridin-2-ol
- Pyridin-4-ol
- Cyclohexylmethylpyridine
Comparison: 2-(Cyclohexylmethyl)pyridin-3-OL is unique due to the presence of both a cyclohexylmethyl group and a hydroxyl group on the pyridine ring. This combination provides distinct chemical and biological properties compared to other pyridine derivatives. For instance, pyridin-2-ol and pyridin-4-ol lack the cyclohexylmethyl group, which can significantly alter their reactivity and biological activity .
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H17NO/c14-12-7-4-8-13-11(12)9-10-5-2-1-3-6-10/h4,7-8,10,14H,1-3,5-6,9H2 |
InChIキー |
UDCBUTHLWCTJND-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2=C(C=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
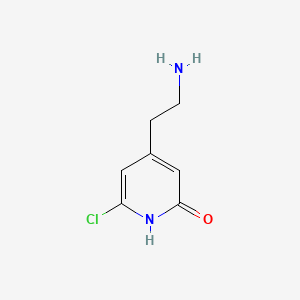
![6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)
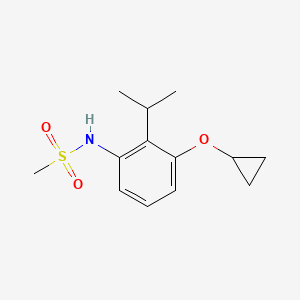


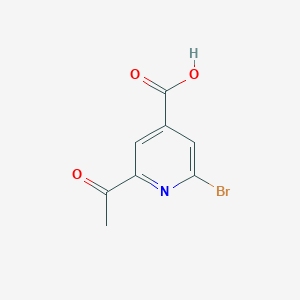
![1-(4-Fluorophenyl)-3-[3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14848597.png)
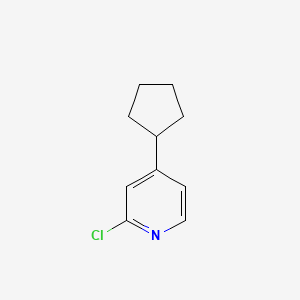
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
